Enantiomeric Purity: (R)-(+)-THFA ≥98% ee vs. Racemic THFA (0% ee)
The (R)-(+)-enantiomer of tetrahydro-2-furoic acid is commercially available with a specified enantiomeric excess (ee) of ≥98%, ensuring minimal contamination by the undesired (S)-(-)-enantiomer . In contrast, the racemic mixture (±)-tetrahydro-2-furoic acid (CAS 16874-33-2) contains equal amounts of both enantiomers (0% ee), which can significantly impact the stereochemical outcome of subsequent synthetic steps .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥98% ee |
| Comparator Or Baseline | Racemic (±)-tetrahydro-2-furoic acid (CAS 16874-33-2): 0% ee |
| Quantified Difference | ≥98% ee increase |
| Conditions | Commercial specification from vendor technical datasheets |
Why This Matters
High enantiomeric purity eliminates the need for costly and time-consuming chiral resolution steps, directly reducing production costs and improving overall yield in asymmetric synthesis.
